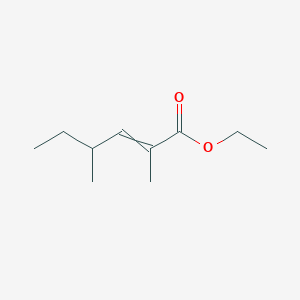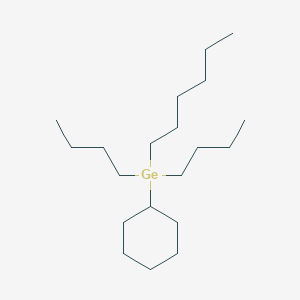
Dibutyl-cyclohexyl-hexylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl-cyclohexyl-hexylgermane is an organogermanium compound characterized by the presence of germanium bonded to butyl, cyclohexyl, and hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-cyclohexyl-hexylgermane typically involves the reaction of germanium tetrachloride with the corresponding organolithium or Grignard reagents. The general reaction can be represented as follows:
GeCl4+2BuLi+CyLi+HexLi→Bu2GeCyHex+4LiCl
In this reaction, germanium tetrachloride (GeCl₄) reacts with butyllithium (BuLi), cyclohexyllithium (CyLi), and hexyllithium (HexLi) to form this compound and lithium chloride (LiCl) as a byproduct. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reagents from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl-cyclohexyl-hexylgermane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO₂) and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The butyl, cyclohexyl, and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed in substitution reactions.
Major Products
Oxidation: Germanium dioxide (GeO₂) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Substituted organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Dibutyl-cyclohexyl-hexylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of dibutyl-cyclohexyl-hexylgermane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, potentially leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutylgermane: Similar structure but lacks the cyclohexyl and hexyl groups.
Cyclohexylgermane: Contains the cyclohexyl group but lacks the butyl and hexyl groups.
Hexylgermane: Contains the hexyl group but lacks the butyl and cyclohexyl groups.
Uniqueness
Dibutyl-cyclohexyl-hexylgermane is unique due to the presence of three different alkyl groups (butyl, cyclohexyl, and hexyl) bonded to germanium. This structural diversity imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52036-37-0 |
|---|---|
Formule moléculaire |
C20H42Ge |
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
dibutyl-cyclohexyl-hexylgermane |
InChI |
InChI=1S/C20H42Ge/c1-4-7-10-14-19-21(17-8-5-2,18-9-6-3)20-15-12-11-13-16-20/h20H,4-19H2,1-3H3 |
Clé InChI |
UBKDPTKEJKCDKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Ge](CCCC)(CCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



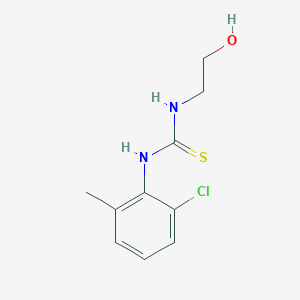
![4-[(2-Hydroxyanilino)methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14650475.png)


![1H-Imidazo[5,1-C][1,4]oxazine](/img/structure/B14650487.png)
![2-[(Hydroxyimino)methyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14650506.png)
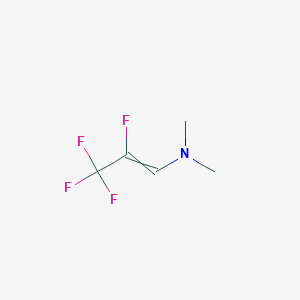
![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
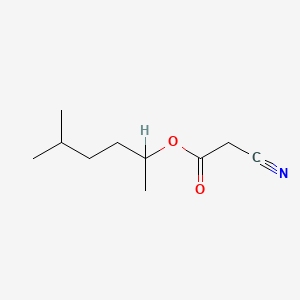

![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)

